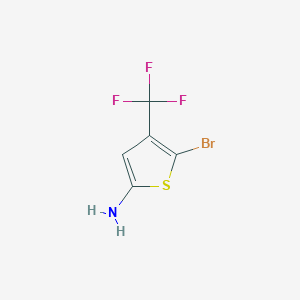

5-Bromo-4-trifluoromethyl-thiophen-2-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)thiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3NS/c6-4-2(5(7,8)9)1-3(10)11-4/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOBPSPORDVNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(F)(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 5 Bromo 4 Trifluoromethyl Thiophen 2 Ylamine

Chemical Transformations Involving the Thiophene (B33073) Ring

The thiophene nucleus, being an aromatic heterocycle, is susceptible to substitution reactions. The outcome of these reactions is heavily influenced by the directing and activating or deactivating effects of the existing substituents.

Table 1: Influence of Substituents on the Thiophene Ring

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| -NH2 | 2 | +R >> -I (Resonance donating) | Activating | Ortho, Para |

| -CF3 | 4 | -I (Inductive withdrawing) | Deactivating | Meta |

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a cationic intermediate (a σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The regioselectivity of the attack is determined by the electronic properties of the substituents on the ring.

In 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine, the primary amino group at the C2 position is a powerful activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions. Conversely, the trifluoromethyl group at C4 is strongly deactivating and a meta-director, while the bromine at C5 is deactivating but an ortho-, para-director.

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

The thiophene ring of this compound is highly activated for SNAr reactions. The trifluoromethyl (-CF3) group at the C4 position is a potent electron-withdrawing group that stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. nih.gov The bromine atom at the C5 position serves as a good leaving group. A variety of nucleophiles can displace the bromide ion, making this a versatile reaction for further functionalization of the molecule.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Methoxy-4-trifluoromethyl-thiophen-2-ylamine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-4-trifluoromethyl-thiophen-2-ylamine |

| Amine | Piperidine (B6355638) | 5-(Piperidin-1-yl)-4-trifluoromethyl-thiophen-2-ylamine |

Reactions at the Amino Group

The primary amino group (-NH2) at the C2 position is a key site of reactivity, behaving as a potent nucleophile and a base.

The primary amino group readily undergoes acylation upon treatment with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the amine into a more stable and less nucleophilic amide. This transformation is crucial in multi-step syntheses where it is necessary to protect the amino group from reacting with electrophiles or oxidants intended for other parts of the molecule. The resulting amide can typically be hydrolyzed back to the amine under acidic or basic conditions.

Table 3: Examples of Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(5-Bromo-4-trifluoromethyl-thiophen-2-yl)acetamide |

| Benzoyl chloride | N-(5-Bromo-4-trifluoromethyl-thiophen-2-yl)benzamide |

Primary amines undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. science.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. researchgate.net The reaction is typically catalyzed by acid and often requires removal of water to drive the equilibrium towards the product. researchgate.net The formation of Schiff bases from this compound allows for the introduction of a wide variety of substituents, leading to compounds with diverse structural and electronic properties. ijacskros.comnih.gov

Table 4: Schiff Base Formation Explore the table to see potential products from the condensation reaction.

| Carbonyl Reactant | Structure of Reactant | Resulting Schiff Base Product |

|---|---|---|

| Benzaldehyde | C6H5CHO | (E)-N-Benzylidene-5-bromo-4-(trifluoromethyl)thiophen-2-amine |

| 4-Methoxybenzaldehyde | CH3OC6H4CHO | (E)-5-Bromo-N-(4-methoxybenzylidene)-4-(trifluoromethyl)thiophen-2-amine |

| Acetone | (CH3)2CO | N-(Propan-2-ylidene)-5-bromo-4-(trifluoromethyl)thiophen-2-amine |

Reactivity of the Bromine Substituent

The bromine atom at the C5 position is a versatile functional handle for a range of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond can be activated by various transition metal catalysts, typically those based on palladium, to engage in reactions with a wide array of coupling partners. This reactivity makes this compound a valuable building block in medicinal and materials chemistry.

Table 5: Potential Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., Phenylboronic acid) | Pd(PPh3)4, base | C-C (Aryl) |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2, CuI, base | C-C (Alkynyl) |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)2, PPh3, base | C-C (Alkenyl) |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd2(dba)3, ligand, base | C-N |

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom at the C5 position of this compound is a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, employing palladium catalysts and organoboron reagents, is a particularly powerful tool for this transformation. nih.gov The reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

The general conditions for a Suzuki-Miyaura coupling on a related brominated thiophene scaffold involve a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄ or K₂CO₃), and a suitable solvent system, often a mixture like 1,4-dioxane (B91453) and water. nih.gov The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination cycle at the palladium center. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amino group can influence the efficiency of the oxidative addition step.

While specific studies on this compound are not widely published, data from analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, demonstrate the feasibility and regioselectivity of this reaction. The coupling selectively occurs at the C-Br bond attached to the aromatic ring. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Thiophenes

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76 | nih.gov |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 65 | nih.gov |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 71 | nih.gov |

Data is illustrative and based on the coupling of 2-bromo-5-(bromomethyl)thiophene.

The efficiency of the Suzuki-Miyaura reaction on this substrate allows for the synthesis of a diverse library of 5-aryl-4-trifluoromethyl-thiophen-2-ylamines, which are valuable intermediates in medicinal chemistry and materials science. nih.gov

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally more facile than on corresponding benzene (B151609) analogues. uoanbar.edu.iq The reactivity is significantly enhanced by the presence of strong electron-withdrawing groups. In this compound, the potent electron-withdrawing trifluoromethyl group at the adjacent C4 position strongly activates the C5-Br bond towards nucleophilic attack.

The mechanism involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the -CF₃ group's ability to delocalize the negative charge. The sulfur atom in the thiophene ring can also participate in stabilizing this intermediate through the involvement of its d-orbitals. uoanbar.edu.iq Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring.

Common nucleophiles for this reaction include amines, alkoxides, and thiolates. For instance, studies on 2-bromo-5-nitrothiophenes, which are electronically similar to the target molecule, show that they react readily with amines like piperidine and morpholine. nih.gov The reaction rates in these systems are often significantly faster than in their benzene counterparts. uoanbar.edu.iq

Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution

| Substrate | Activating Group | Relative Reactivity vs. Benzene Analogue | Reference |

|---|---|---|---|

| 2-Bromo-5-nitrothiophene | -NO₂ | ~1000x faster | uoanbar.edu.iq |

| 2-Bromo-5-nitrofuran | -NO₂ | ~10x faster | uoanbar.edu.iq |

This table illustrates the enhanced reactivity of halothiophenes in SNAr reactions.

The amino group at the C2 position, being an electron-donating group, would typically be expected to decrease the rate of SNAr. However, its position relative to the reacting center (meta-like) means its deactivating effect is less pronounced compared to the strong activation provided by the para-positioned trifluoromethyl group.

Stability and Reactivity of the Trifluoromethyl Group in Thiophene Systems

The trifluoromethyl (-CF₃) group is renowned for its exceptional stability, a characteristic that extends to its presence on thiophene rings. This stability is primarily due to the immense strength of the carbon-fluorine bond, which has a bond dissociation energy of approximately 485 kJ/mol. mdpi.com This makes the -CF₃ group highly resistant to chemical, thermal, and metabolic degradation. mdpi.com

Under the conditions typically employed for reactions at other sites of this compound, such as Suzuki-Miyaura couplings or nucleophilic substitutions, the trifluoromethyl group remains inert. It does not typically participate in these reactions and acts as a powerful electron-withdrawing substituent that modulates the reactivity of the thiophene ring. The presence of the CF₃ group enhances the lipophilicity and metabolic stability of molecules, making it a valuable substituent in the design of pharmaceuticals and agrochemicals. mdpi.comcas.cn

While generally unreactive, the -CF₃ group can be involved in transformations under specific, harsh conditions or through specialized reagents designed for trifluoromethylation, though these are not typical synthetic routes applied to a pre-functionalized molecule like this. acs.org For most synthetic purposes involving this compound, the trifluoromethyl group can be considered a stable spectator that influences the electronic properties of the molecule.

Chemo- and Regioselectivity in Reactions of Multi-functionalized Thiophene Amines

The presence of multiple functional groups on the thiophene ring raises important questions of chemo- and regioselectivity. In this compound, the primary sites of reactivity are the C-Br bond and the aromatic ring itself.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction occurs chemoselectively at the carbon-bromine bond. nih.gov The C-N bond of the amine and the C-CF₃ bond are stable under these conditions. The C-H bonds of the thiophene ring are also significantly less reactive towards oxidative addition by Pd(0) compared to the C-Br bond.

Regioselectivity:

Cross-Coupling: The Suzuki-Miyaura reaction is highly regioselective for the C5 position due to the presence of the bromine atom at that site. There is no ambiguity regarding the site of coupling. nih.govrsc.org

Nucleophilic Aromatic Substitution: SNAr reactions will also selectively occur at the C5 position, as this is where the leaving group (bromide) is located, and this position is activated by the adjacent -CF₃ group.

Electrophilic Aromatic Substitution: Should the molecule undergo electrophilic aromatic substitution (e.g., halogenation, nitration), the directing effects of the substituents would determine the outcome. The amino group is a powerful activating and ortho-, para-directing group. The trifluoromethyl group is a deactivating, meta-directing group. The bromine is a deactivating but ortho-, para-director. The sole available position for substitution is at C3. The powerful activating effect of the C2-amino group would strongly direct an incoming electrophile to the adjacent C3 position. The deactivating nature of both the -Br and -CF₃ groups would further favor this outcome, making the C3 position the most nucleophilic site on the ring.

Therefore, the reactivity of this compound is highly predictable. Cross-coupling and nucleophilic substitutions will occur at C5, while electrophilic substitutions will be directed to C3.

Advanced Spectroscopic Characterization and Structural Elucidation

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal PackingThere is no evidence of published single-crystal X-ray diffraction studies for this compound. Consequently, data regarding its molecular conformation, stereochemistry, intermolecular interactions (such as hydrogen bonding, π-stacking, or halogen bonding), and supramolecular assembly are not available.

Due to the absence of this essential experimental data, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict requirements of the user's request. The generation of such an article would necessitate speculation or the fabrication of data, which would compromise the integrity and factual basis of the content. Further research and publication by the scientific community are required to make this information available.

Influence of Substituents on Crystal Packing Motifs

A comprehensive analysis of the influence of the bromo and trifluoromethyl substituents on the crystal packing motifs of 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine cannot be provided at this time. A thorough search of publicly available scientific databases and crystallographic repositories did not yield specific experimental data on the crystal structure of this compound.

To generate a detailed and scientifically accurate account of the crystal packing, including intermolecular interactions and the formation of specific motifs, experimental determination of the crystal structure through techniques such as single-crystal X-ray diffraction is necessary. Such an analysis would elucidate the roles of the electron-withdrawing trifluoromethyl group and the halogen atom (bromine) in directing the assembly of the molecules in the solid state.

Without the specific crystallographic data for this compound, any discussion on the influence of its substituents on the crystal packing would be speculative. Further experimental research is required to provide a definitive analysis.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode AnalysisTo investigate its potential as a drug candidate, molecular docking simulations would be conducted. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target. The results would provide insights into the binding affinity, identify key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and suggest a plausible binding mode, which is crucial for understanding its mechanism of action at a molecular level.

While these computational methods are standard for characterizing a molecule of potential scientific interest, the specific data and detailed findings for 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine are not available in existing literature.

Applications and Research Utility of 5 Bromo 4 Trifluoromethyl Thiophen 2 Ylamine and Its Derivatives

Role as Building Blocks in Complex Heterocyclic Synthesis

The unique structural features of 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine make it an ideal building block for the synthesis of a variety of complex heterocyclic compounds. The amino group, the bromine atom, and the trifluoromethyl-substituted thiophene (B33073) ring all offer distinct points for chemical manipulation, enabling the construction of diverse molecular architectures.

Synthesis of Polysubstituted Thiophenes and Bioactive Scaffolds

The 2-aminothiophene moiety is a cornerstone in the synthesis of polysubstituted thiophenes, which are prevalent in numerous biologically active compounds. researchgate.netbohrium.com The inherent reactivity of the aminothiophene core allows for a range of chemical transformations. For instance, the amino group can be readily diazotized and subsequently replaced with various substituents, leading to a wide array of 2,5-disubstituted thiophenes. Furthermore, the bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl groups. nih.gov This dual functionality allows for the systematic construction of highly functionalized thiophene derivatives, which can be screened for various biological activities, including as CXCR4 inhibitors for inflammatory diseases and cancer metastasis. nih.gov

The synthesis of thiophene-based bioactive scaffolds is a significant area of research. Thiophene derivatives have been explored for their potential as antibacterial, antifungal, and anticancer agents. nih.govnih.gov The trifluoromethyl group in this compound is particularly noteworthy, as its incorporation into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

A representative synthetic approach to polysubstituted thiophenes is the Gewald reaction, which allows for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. nih.gov While this compound itself is a product of such synthetic strategies, its core structure is a testament to the accessibility of polysubstituted thiophenes.

| Synthetic Strategy | Description | Potential Products from this compound Scaffold |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the bromo substituent with boronic acids. nih.gov | 5-Aryl/heteroaryl-4-trifluoromethyl-thiophen-2-ylamines |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of the bromo substituent with amines. | 5-(Amino-substituted)-4-trifluoromethyl-thiophen-2-ylamines |

| Diazotization of Amino Group | Conversion of the amino group to a diazonium salt for subsequent nucleophilic substitution. | 2-Substituted-5-bromo-4-trifluoromethyl-thiophenes |

Construction of Fused and Bridged Heterocyclic Systems (e.g., Thiazolo[4,5-d]pyrimidines, Thieno[2,3-d]pyrimidines)

The 2-aminothiophene scaffold is a pivotal precursor in the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with another heterocyclic ring. iupac.org These fused systems are of great interest in medicinal chemistry due to their structural rigidity and ability to mimic purine (B94841) and other endogenous structures, leading to potent biological activities. ijacskros.com

Thieno[2,3-d]pyrimidines: These compounds are bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including anticancer and kinase inhibitory effects. nih.govijacskros.com The synthesis of thieno[2,3-d]pyrimidines often begins with a 2-aminothiophene-3-carbonitrile (B183302) derivative. This starting material can undergo cyclization with formamide (B127407) or other one-carbon synthons to form the pyrimidine (B1678525) ring fused to the thiophene core. The presence of the trifluoromethyl group on the thiophene ring, as in derivatives of this compound, can significantly influence the biological activity of the resulting thieno[2,3-d]pyrimidine. scielo.brrsc.org

Thiazolo[4,5-d]pyrimidines: This class of fused heterocycles has also shown promising biological activities, including as corticotropin-releasing factor (CRF) receptor modulators. nih.gov The synthesis can involve the reaction of a 4-aminothiazole derivative with reagents to construct the fused pyrimidine ring. While the direct synthesis from this compound is not explicitly detailed, the underlying principles of using an amino-heterocycle for the construction of a fused pyrimidine ring are transferable. mdpi.commdpi.comresearchgate.net The general strategy involves the reaction of the amino group with isothiocyanates, followed by cyclization to form the thiazolo[4,5-d]pyrimidine (B1250722) core.

| Fused Heterocyclic System | General Synthetic Approach | Potential Biological Application |

| Thieno[2,3-d]pyrimidines | Cyclization of a 2-aminothiophene-3-carboxamide (B79593) or carbonitrile with a one-carbon synthon. scielo.brscielo.br | Kinase inhibitors, Anticancer agents nih.gov |

| Thiazolo[4,5-d]pyrimidines | Reaction of an aminothiazole with isothiocyanates followed by cyclization. nih.govmdpi.com | CRF receptor modulators, Anticancer agents nih.govmdpi.com |

Preparation of Functionalized Schiff Bases and Imine Derivatives

The primary amino group in this compound is readily condensed with various aldehydes and ketones to form Schiff bases (or imines). ekb.egijacskros.com This reaction is typically carried out under mild conditions, often with acid or base catalysis. The resulting Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other complex molecules. semanticscholar.org

The formation of Schiff bases introduces an imine (-C=N-) linkage, which can be further modified, for example, through reduction to form secondary amines or by acting as a ligand for metal complexes. Schiff bases derived from heterocyclic amines, such as 2-aminothiophenes, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The electronic properties of the thiophene ring, influenced by the electron-withdrawing trifluoromethyl group and the bromine atom, can modulate the chemical reactivity and biological activity of the resulting Schiff base derivatives.

A general procedure for the synthesis of Schiff bases involves the refluxing of an equimolar mixture of the amine and the corresponding aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acetic acid. semanticscholar.org

Scaffold Design in Medicinal Chemistry Research (Emphasis on Structural and Mechanistic Aspects)

The this compound scaffold is a valuable starting point for the rational design of new therapeutic agents. The combination of the thiophene core, the trifluoromethyl group, and the bromine atom provides a unique set of steric and electronic properties that can be exploited for targeted drug design.

Rational Design of Enzyme Inhibitors (e.g., Dihydroorotate Dehydrogenase, Cyclooxygenase)

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer. nih.gov The design of DHODH inhibitors often involves a scaffold that can mimic the binding of the natural substrate or bind to an allosteric site. The trifluoromethyl group is a common feature in known DHODH inhibitors, as it can contribute to favorable binding interactions within the enzyme's active site. nih.gov The thiophene ring can serve as a central scaffold to which various pharmacophoric groups are attached. The bromine atom on the this compound scaffold allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of the chemical space around the thiophene core to optimize binding to DHODH.

Cyclooxygenase (COX) Inhibitors: COX enzymes are involved in the biosynthesis of prostaglandins (B1171923) and are important targets for anti-inflammatory drugs. Some thiophene-containing compounds have been investigated as COX inhibitors. nih.gov The design of selective COX-2 inhibitors often involves a central heterocyclic ring with specific side chains that can fit into the larger active site of COX-2 compared to COX-1. The this compound scaffold can be elaborated to introduce the necessary pharmacophoric features for COX inhibition. For example, the amino group can be acylated, and the bromo group can be used to introduce a sulfonamide or other group known to be important for COX-2 selectivity. nih.gov

Development of Scaffolds for Modulating Protein Activity (e.g., Sirtuin 6 Activators)

Sirtuin 6 (SIRT6) Activators: Sirtuins are a class of protein deacylases that are implicated in aging-related diseases, and small molecule activators of these enzymes are of significant therapeutic interest. nih.gov The development of selective SIRT6 activators is an active area of research. While direct activation of SIRT6 by derivatives of this compound has not been explicitly reported, the principles of rational drug design suggest its potential as a starting scaffold. The design of sirtuin activators often involves a core scaffold that can interact with specific pockets on the enzyme surface. excli.de The thiophene ring system can serve as this core, and the substituents (bromo and trifluoromethyl) can be modified to optimize interactions with the target protein. The ability to systematically modify the scaffold through reactions at the bromine and amino positions would be crucial in developing structure-activity relationships for SIRT6 activation.

| Protein Target | Role in Disease | Design Strategy Using the Scaffold |

| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine biosynthesis; Autoimmune diseases, Cancer | Utilize the trifluoromethyl group for binding and the bromo group for introducing diverse side chains to optimize potency. nih.govnih.gov |

| Cyclooxygenase (COX) | Prostaglandin synthesis; Inflammation, Pain | Elaborate the scaffold to include features known for COX-2 selectivity, such as a sulfonamide group introduced via the bromo substituent. nih.govnih.gov |

| Sirtuin 6 (SIRT6) | Protein deacylation; Aging-related diseases | Use the thiophene core as a central scaffold and systematically modify substituents to achieve selective activation. nih.govexcli.de |

Research on Specific Applications of this compound Remains Limited

Despite a comprehensive search of available scientific literature, specific research detailing the applications of the chemical compound this compound in molecular interactions with biomolecules and in materials science is not publicly available. Consequently, an in-depth article focusing solely on its use in DNA binding and as a chromophore cannot be generated at this time.

Similarly, in the realm of materials science, no specific literature was found that detailed the application and photophysical properties of this compound as a chromophore. Although fluorinated organic compounds and various heterocyclic systems are of significant interest in the development of advanced materials with specific optical and electronic properties, research on this specific thiophene derivative for such applications does not appear to be published in the sources accessed.

General information on related compounds, such as other thiophene derivatives or molecules with bromo- and trifluoromethyl- substitutions, is available but falls outside the strict scope of this inquiry, which is focused exclusively on this compound. The absence of specific data prevents the creation of the requested detailed article and interactive data tables on its utility in biomolecular interactions and materials science. Further research would be required to elucidate the potential of this compound in the specified fields.

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes to Halogenated Trifluoromethylated Aminothiophenes

The synthesis of highly functionalized thiophenes, particularly those bearing both halogen and trifluoromethyl groups, remains a critical area for innovation. Future research will likely focus on developing more efficient, sustainable, and cost-effective synthetic methodologies. Traditional methods often require harsh reaction conditions and may generate significant waste. Modern approaches, such as one-pot multicomponent reactions and metal-catalyzed cross-coupling strategies, offer promising alternatives. bohrium.com The development of novel synthetic pathways will not only facilitate the production of 5-Bromo-4-trifluoromethyl-thiophen-2-ylamine but also enable the creation of a diverse library of related analogs for further study.

Exploration of New Chemical Transformations and Cascade Reactions

The reactivity of the thiophene (B33073) core, combined with the electronic effects of the bromo and trifluoromethyl substituents, opens up a wide array of possibilities for novel chemical transformations. Future studies are expected to explore cascade reactions that can rapidly build molecular complexity from the this compound scaffold. These could include intramolecular cyclizations to form fused heterocyclic systems or sequential cross-coupling reactions to introduce multiple points of diversity. Such strategies are crucial for the efficient synthesis of complex molecules with potential biological activity.

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of thiophene-based compounds. Advanced computational models, such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the electronic properties, reactivity, and potential biological activity of this compound. nih.govnih.govnih.gov By predicting how structural modifications will impact the compound's properties, computational modeling can guide the rational design of new derivatives with enhanced performance for specific applications, thereby reducing the need for extensive empirical screening. nih.gov

Integration into Combinatorial Libraries for High-Throughput Synthesis and Screening Initiatives

The structural features of this compound make it an ideal building block for inclusion in combinatorial libraries. nih.govnih.gov High-throughput synthesis and screening methods allow for the rapid generation and evaluation of large numbers of compounds, significantly accelerating the drug discovery process. By incorporating this and related aminothiophenes into combinatorial libraries, researchers can efficiently screen for novel biological activities and identify promising lead compounds for a variety of therapeutic targets. acs.org The amenability of the thiophene scaffold to diverse chemical modifications is a key advantage in this context. nih.gov

Design of Next-Generation Thiophene-Based Functional Molecules with Tunable Properties

Thiophene-based materials have shown immense promise in the development of organic electronics, sensors, and other functional materials. nus.edu.sgmdpi.comrsc.org The presence of the bromo and trifluoromethyl groups in this compound offers a unique opportunity to fine-tune the electronic and photophysical properties of resulting materials. rsc.org Future research will likely focus on the design and synthesis of next-generation thiophene-based functional molecules where these substituents can be leveraged to control properties such as conductivity, fluorescence, and charge transport. This could lead to the development of advanced materials with tailored functionalities for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-4-trifluoromethyl-thiophen-2-ylamine, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution or cross-coupling reactions using brominated thiophene precursors. For example, adapt protocols from analogous bromo-trifluoromethyl heterocycles (e.g., 2-amino-5-bromo-4-trifluoromethylpyridine synthesis) by varying solvents (THF, DMF), catalysts (Pd-based for cross-coupling), and stoichiometry of reagents (e.g., triethylamine for deprotonation) . Monitor reaction progress via TLC and isolate intermediates via column chromatography. Validate purity with HPLC (≥98%) and NMR (¹H/¹³C/¹⁹F) .

Q. How can the compound’s structural and electronic properties be characterized to confirm its identity?

- Methodology :

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .

- Spectroscopy : Assign peaks via ¹⁹F NMR (δ ~ -60 to -70 ppm for CF₃ groups) and ¹H NMR (amine protons at δ 4–6 ppm). Compare with DFT-calculated chemical shifts .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z ≈ 260 (calculated for C₅H₄BrF₃N₂S).

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology :

- Density Functional Theory (DFT) : Use functionals like B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. Assess regioselectivity by comparing activation energies for bromine displacement at different positions .

- Solvent Effects : Apply the COSMO-RS model to simulate solvent interactions (e.g., THF vs. DMSO) and their impact on transition states .

Q. How can contradictions in experimental vs. computational data on electronic properties be resolved?

- Case Study : If experimental NMR chemical shifts deviate from DFT predictions (>1 ppm error):

- Step 1 : Verify basis set adequacy (e.g., augment with polarization/diffusion functions).

- Step 2 : Re-examine solvent models (implicit vs. explicit) in calculations .

- Step 3 : Cross-validate with alternative methods (e.g., MP2 for electron correlation) .

Q. What mechanistic insights can be gained from studying degradation pathways under acidic/basic conditions?

- Experimental Design :

- Stability Assays : Expose the compound to pH gradients (1–14) and monitor decomposition via LC-MS. Identify intermediates (e.g., debrominated products or thiophene ring-opened species).

- Kinetics : Fit degradation data to first-order models; calculate half-lives (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported synthetic yields across studies?

- Troubleshooting Framework :

| Factor | Investigation Method |

|---|---|

| Purity of starting materials | HPLC/GC-MS |

| Catalyst loading | Titration or ICP-OES |

| Moisture sensitivity | Karl Fischer titration |

- Statistical Validation : Apply ANOVA to compare yields under varying conditions (e.g., solvent polarity, temperature) .

Q. What strategies enhance reproducibility in crystallographic studies of halogen-bonded derivatives?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.